Cas no 142508-67-6 (1H-Indene-1-pentanol,octahydro-4-[(2Z)-2-[(3S,5S)-5-hydroxy-3-(hydroxymethyl)-2-methylenecyclohexylidene]ethylidene]-a,a,e,7a-tetramethyl-, (eR,1R,3aS,4E,7aR)-)

1H-Indene-1-pentanol,octahydro-4-[(2Z)-2-[(3S,5S)-5-hydroxy-3-(hydroxymethyl)-2-methylenecyclohexylidene]ethylidene]-a,a,e,7a-tetramethyl-, (eR,1R,3aS,4E,7aR)- structure
142508-67-6 structure
Product Name:1H-Indene-1-pentanol,octahydro-4-[(2Z)-2-[(3S,5S)-5-hydroxy-3-(hydroxymethyl)-2-methylenecyclohexylidene]ethylidene]-a,a,e,7a-tetramethyl-, (eR,1R,3aS,4E,7aR)-
CAS-nummer:142508-67-6
MF:C28H46O3
MW:430.663049221039
CID:147184
PubChem ID:6438752
Update Time:2025-04-19

1H-Indene-1-pentanol,octahydro-4-[(2Z)-2-[(3S,5S)-5-hydroxy-3-(hydroxymethyl)-2-methylenecyclohexylidene]ethylidene]-a,a,e,7a-tetramethyl-, (eR,1R,3aS,4E,7aR)- Chemische en fysische eigenschappen

Naam en identificatie

    • 1H-Indene-1-pentanol,octahydro-4-[(2Z)-2-[(3S,5S)-5-hydroxy-3-(hydroxymethyl)-2-methylenecyclohexylidene]ethylidene]-a,a,e,7a-tetramethyl-, (eR,1R,3aS,4E,7aR)-
    • (1S,3Z,5S)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-(hydroxymethyl)-4-methylidenecyclohexan-1-ol
    • 1H-Indene-1-pentanol,octahydro-4-[(2Z)-2-[(3S,5S)-5-hydroxy-3-(hydroxymethyl)-2-methylenecyclohexylidene]ethylidene]-a,a,e,7a
    • (1S,3S,5Z,7E)-1-(hydroxymethyl)-9,10-secocholesta-5,7,10-triene-3,25-diol
    • 1alpha-(Hydroxymethyl)-25-hydroxyvitamin D3
    • 1-Hmhv D3
    • 9,10-Secocholesta-5,7,10(19)-triene-3,25-diol, 1-(hydroxymethyl)-, (1alpha,3beta,5Z,7E)-
    • 142508-67-6
    • (5Z,7E)-(1S,3S)-1-(hydroxymethyl)-9,10-seco-5,7,10(19)-cholestatriene-3,25-diol
    • (1S)-25-Hydroxy-1-(hydroxymethyl)vitamin D3/(1S)-25-hydroxy-1-(hydroxymethyl)cholecalciferol
    • LMST03020341
    • (1S)-25-hydroxy-1-(hydroxymethyl)vitamin D3 / (1S)-25-hydroxy-1-(hydroxymethyl)cholecalciferol
    • Inchi: 1S/C28H46O3/c1-19(8-6-14-27(3,4)31)25-12-13-26-21(9-7-15-28(25,26)5)10-11-22-16-24(30)17-23(18-29)20(22)2/h10-11,19,23-26,29-31H,2,6-9,12-18H2,1,3-5H3/b21-10+,22-11-/t19-,23-,24-,25-,26+,28-/m1/s1
    • InChI-sleutel: PHNIFGLIGXOIQV-PNPXQVCKSA-N
    • LACHT: OC(C)(C)CCC[C@@H](C)[C@H]1CC[C@H]2/C(=C/C=C3\C(=C)[C@@H](CO)C[C@@H](C\3)O)/CCC[C@]12C

Berekende eigenschappen

  • Exacte massa: 430.344695
  • Monoisotopische massa: 430.344695
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 31
  • Aantal draaibare bindingen: 7
  • Complexiteit: 703
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 6
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 2
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 60.7
  • XLogP3: 5.3

Experimentele eigenschappen

  • Dichtheid: 1.05
  • Kookpunt: 575°C at 760 mmHg
  • Vlampunt: 240.2°C
  • Brekindex: 1.544

1H-Indene-1-pentanol,octahydro-4-[(2Z)-2-[(3S,5S)-5-hydroxy-3-(hydroxymethyl)-2-methylenecyclohexylidene]ethylidene]-a,a,e,7a-tetramethyl-, (eR,1R,3aS,4E,7aR)- Gerelateerde literatuur

142508-67-6 (1H-Indene-1-pentanol,octahydro-4-[(2Z)-2-[(3S,5S)-5-hydroxy-3-(hydroxymethyl)-2-methylenecyclohexylidene]ethylidene]-a,a,e,7a-tetramethyl-, (eR,1R,3aS,4E,7aR)-) Gerelateerde producten

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